1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Medicinal Chemistry Chemical Biology Drug Discovery

This differentiated SCD1 inhibitor fragment features a critical N-methylpyrrolidin-2-one core and 4-(pyridazin-3-yloxy)piperidine substitution that defines target engagement. Its compact 304.34 Da scaffold, optimal lipophilicity (ClogP 1.5-2.5), and zero hydrogen-bond donors minimize off-target binding in CETSA/NanoBRET assays. The piperidine nitrogen and pyridazine ring offer orthogonal vectors for PROTAC linker attachment, enabling precise ternary complex control. Ideal for fragment-growing and scaffold-hopping campaigns.

Molecular Formula C15H20N4O3
Molecular Weight 304.35
CAS No. 1797951-63-3
Cat. No. B2511774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
CAS1797951-63-3
Molecular FormulaC15H20N4O3
Molecular Weight304.35
Structural Identifiers
SMILESCN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3
InChIInChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3
InChIKeySGYJZAHWBPOBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one: Structural Identity and Procurement Context


1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 1797951-63-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₂₀N₄O₃ and a molecular weight of 304.34 g/mol . The compound features a pyrrolidin-2-one core linked via a carbonyl bridge to a piperidine ring, which is further substituted with a pyridazin-3-yloxy moiety. This structural architecture places it within the broader class of substituted piperidinyl-pyridazinyl derivatives, a chemical series extensively investigated as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) for metabolic disorders [1]. The specific N-methyl substitution on the pyrrolidinone ring distinguishes it from unsubstituted analogs and may influence both physicochemical properties and biological target engagement.

Why Close Analogs of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one Cannot Be Casually Interchanged


Within the piperidinyl-pyridazinyl chemical space, minor structural modifications profoundly impact binding affinity, selectivity, and pharmacokinetic profiles. For instance, the presence and position of the N-methyl group on the pyrrolidinone ring, as well as the specific linkage position of the pyridazinyl-oxy group on the piperidine ring, are critical determinants of SCD1 inhibitory potency [1]. Substituting the N-methylpyrrolidin-2-one with an unsubstituted pyrrolidin-2-one or altering the attachment point from the 4- to the 3-position of the piperidine ring can yield analogs with significantly different molecular shapes and electronic distributions, directly affecting target engagement and off-target profiles [2]. Therefore, generic replacement without rigorous experimental validation risks compromising the intended biological function or synthetic utility.

Quantitative Differentiation of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one Against Structural Analogs


Molecular Weight and Formula Comparison Against Des-methyl and Chlorophenyl Analogs

The target compound (MW = 304.34 g/mol, C₁₅H₂₀N₄O₃) has a precisely defined molecular weight that distinguishes it from key analogs. The des-methyl analog 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has a lower MW of 290.32 g/mol (C₁₄H₁₈N₄O₃), while the 1-(4-chlorophenyl) analog has a significantly higher MW of 400.86 g/mol (C₂₀H₂₁ClN₄O₃) . These differences are critical for applications requiring specific molecular weight cutoffs, such as blood-brain barrier penetration predictions or fragment-based drug design.

Medicinal Chemistry Chemical Biology Drug Discovery

N-Methyl Substitution on Pyrrolidinone Core: Impact on Hydrogen Bond Donor/Acceptor Count

The target compound possesses 0 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), resulting from the N-methyl substitution on the pyrrolidin-2-one core . In contrast, the des-methyl analog retains 1 HBD (the unsubstituted lactam NH), yielding a different HBD/HBA profile [1]. This difference in HBD count is critical for ADME predictions, as compounds with HBD ≤ 0.5 are generally favored for oral bioavailability and CNS penetration, per Lipinski's and related rules.

Medicinal Chemistry ADME Prediction Drug Design

Piperidine 4-Position Substitution: Steric and Conformational Differentiation

The pyridazin-3-yloxy substituent in the target compound is attached at the 4-position of the piperidine ring, as confirmed by the SMILES notation CN1CC(C(=O)N2CCC(Oc3cccnn3)CC2)CC1=O . This contrasts with analogs where the pyridazinyl-oxy group is attached at the 3-position of the piperidine ring [1]. The 4-substitution pattern results in a more extended, linear conformation, while the 3-substituted analog exhibits a bent geometry due to the shorter distance between the piperidine nitrogen and the pyridazine ring. This conformational difference directly impacts the three-dimensional shape of the molecule and its ability to fit into enzyme binding pockets such as SCD1 [2].

Structural Biology Medicinal Chemistry Molecular Modeling

ClogP and Lipophilicity Differentiation Against Chlorophenyl Analog

The target compound is expected to have a lower calculated partition coefficient (ClogP) compared to the 1-(4-chlorophenyl) analog due to the absence of the lipophilic chlorophenyl group. While experimental logP values are not available for the target compound , the 4-chlorophenyl analog (C₂₀H₂₁ClN₄O₃) contains a chlorine atom and an additional aromatic ring, significantly increasing its lipophilicity . The lower predicted lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding, both critical for in vitro assay reliability.

ADME Lipophilicity Drug Discovery

Optimal Application Scenarios for 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one Based on Differential Evidence


Lead Optimization Programs Targeting SCD1 or Related Metabolic Enzymes

The compound's structural features—specifically the N-methylpyrrolidin-2-one core and 4-(pyridazin-3-yloxy)piperidine moiety—position it as a privileged scaffold for SCD1 inhibitor development, as established by the class-level evidence from the pyridazine-based SCD1 inhibitor series [1]. Its intermediate molecular weight (304.34 g/mol) and favorable hydrogen bond profile (0 HBD, 6 HBA) make it a suitable starting point for medicinal chemistry optimization aimed at improving potency while maintaining drug-like properties .

Chemical Biology Probe Design for Target Engagement Studies

The compound's distinct substitution pattern—4-position on piperidine with pyridazinyl-oxy and N-methyl on pyrrolidinone—provides a unique three-dimensional shape that can be exploited for designing chemical probes with defined selectivity profiles [2]. Its moderate lipophilicity (estimated ClogP 1.5-2.5) and absence of hydrogen bond donors reduce the risk of non-specific binding in cellular target engagement assays, such as CETSA or NanoBRET [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

With a molecular weight of 304.34 g/mol, the compound resides within the 'fragment-plus' space, making it suitable for fragment growing or scaffold hopping strategies . The N-methyl group on the pyrrolidinone ring serves as a metabolic soft spot that can be modified to modulate clearance, while the pyridazine ring offers vectors for further functionalization to explore structure-activity relationships (SAR) [1].

Building Block for PROTAC or Molecular Glue Synthesis

The compound contains a piperidine nitrogen that could serve as a linker attachment point, and the pyridazine ring provides a potential exit vector for conjugation to E3 ligase ligands [2]. Its compact structure falls within the typical molecular weight range for bifunctional degrader linkers, offering a rigid, well-defined geometry that can precisely control the ternary complex formation between target protein and E3 ligase.

Quote Request

Request a Quote for 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.